Ammoniumhydroxid

Übersicht

Beschreibung

Ammonium hydroxide, commonly known as ammonia water, is a solution of ammonia gas in water. It is a colorless liquid with a strong, characteristic odor. This compound is widely used in various industrial and research applications due to its basic properties and ability to form complex compounds with metal ions .

Wissenschaftliche Forschungsanwendungen

Ammonium hydroxide is utilized in various scientific research applications, including:

Wirkmechanismus

Target of Action

Ammonium hydroxide, also known as ammonia water, is a solution of ammonia in water . It primarily targets acids in its environment, acting as a weak base . This means it can accept protons from acids, leading to the formation of ammonium ions (NH4+) and hydroxide ions (OH-) in water .

Mode of Action

Ammonium hydroxide interacts with its targets (acids) by accepting protons from them. This results in the formation of ammonium ions and hydroxide ions . For a 1M solution, only around 0.42% of the ammonia converts to ammonium . This interaction increases the pH of the solution, making it more basic .

Biochemical Pathways

Ammonium hydroxide plays a role in various biochemical pathways. For instance, it is involved in the degradation of plastic polymers, replacing the rate-limiting step (depolymerization) and producing plastic-derived terephthalic acid and terephthalic acid monoamide . It also participates in the oxidation of ammonia to nitrite, a critical part of the global biogeochemical nitrogen cycle .

Pharmacokinetics

It’s known that ammonium hydroxide is highly soluble in water , which could influence its distribution and elimination in biological systems.

Result of Action

The primary result of ammonium hydroxide’s action is the increase in pH of the solution, making it more basic . This can have various effects depending on the context. For instance, in cleaning applications, it can effectively remove dirt, grease, and stains . In the context of plastic degradation, it can facilitate the breakdown of plastic polymers .

Action Environment

The action of ammonium hydroxide can be influenced by various environmental factors. For instance, its solubility decreases with increasing temperature . Moreover, when released into the environment, it can impact water systems and aquatic life . Therefore, proper handling and disposal practices are crucial to minimize environmental harm .

Biochemische Analyse

Biochemical Properties

Ammonium hydroxide participates in a variety of biochemical reactions. It can act as a proton acceptor, making it a key player in maintaining pH and facilitating various enzymatic reactions. The ammonium ion, being a weak base, can accept a proton and convert into ammonia, thereby acting as a buffer and maintaining the pH of the biological system .

Cellular Effects

Ammonium hydroxide can have profound effects on cellular processes. For instance, in a study conducted on Nile tilapia, it was observed that exposure to ammonium hydroxide led to significant changes in the fish’s growth, health, and reproductive hormones . The study showed that fish growth was retarded as ammonium hydroxide levels increased .

Molecular Mechanism

At the molecular level, ammonium hydroxide can interact with various biomolecules. It can disrupt hydrogen bonding networks, alter the protonation state of biological macromolecules, and interfere with the function of proteins and nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium hydroxide can change over time. For example, in the aforementioned study on Nile tilapia, the fish were exposed to different levels of ammonium hydroxide for 90 days . Over this period, the detrimental effects of ammonium hydroxide on the fish’s growth and health became increasingly apparent .

Dosage Effects in Animal Models

The effects of ammonium hydroxide can vary with different dosages in animal models. In the Nile tilapia study, fish were exposed to different levels of ammonium hydroxide, and it was observed that as the levels of ammonium hydroxide increased, the growth of the fish was increasingly retarded .

Metabolic Pathways

Ammonium hydroxide can be involved in various metabolic pathways. For instance, it can participate in the urea cycle, a series of biochemical reactions in which toxic ammonia is converted into urea .

Transport and Distribution

Ammonium hydroxide can be transported and distributed within cells and tissues. The exact mechanisms of its transport and distribution are complex and can depend on various factors, including the pH of the environment and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of ammonium hydroxide can vary depending on the specific cellular context. Due to its small size and charge, it can diffuse freely across biological membranes, allowing it to reach various subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium hydroxide is prepared by dissolving ammonia gas in water. The reaction can be represented as:

NH3+H2O→NH4OH

This process involves saturating water with gaseous ammonia under controlled conditions .

Industrial Production Methods: In industrial settings, ammonium hydroxide is produced by combining water with gaseous ammonia under pressure. The mixture is then cooled to produce a concentrated solution, which is further diluted to create a less concentrated product for various applications .

Types of Reactions:

- Ammonium hydroxide acts as a weak base in aqueous solutions. It partially dissociates to form ammonium ions and hydroxide ions:

Basicity: NH4OH⇌NH4++OH−

Complex Formation: It readily forms complex compounds with metal ions, which is useful in various chemical syntheses.

Common Reagents and Conditions:

- Ammonium hydroxide reacts with hydroxide ions to produce water and ammonia gas:

Hydroxide Ions: NH4++OH−→H2O+NH3

Acids: It reacts with acids to form ammonium salts and water.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Sodium Hydroxide: A strong base used in various industrial processes.

Potassium Hydroxide: Another strong base with similar applications to sodium hydroxide.

Calcium Hydroxide: Used in construction and water treatment.

Uniqueness of Ammonium Hydroxide: Unlike the strong bases mentioned above, ammonium hydroxide is a weak base, making it suitable for applications where a less aggressive base is required. Its ability to form complex compounds with metal ions also sets it apart from other bases .

Eigenschaften

IUPAC Name |

azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO, NH4OH | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020080 | |

| Record name | Ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Clear, colourless solution, having an exceedingly pungent, characteristic odour, Very volatile colorless solution of ammonia in water; [ICSC], VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydroxide ((NH4)(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

38 °C (25%) | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Exists only in solution, Solubility in water: miscible | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

About 0.90 @ 25 °C/25 °C, Relative density (water = 1): 0.9 (25%) | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 0.6 | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2160 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 48 (25%) | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

1336-21-6 | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium hydroxide ((NH4)(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonia, aqueous solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °C (25%) | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research indicates that ammonium hydroxide can induce gastric erosion in rats, interacting with gastric mucosal defense mechanisms []. In Nile tilapia, exposure to elevated levels of ammonium hydroxide leads to a cascade of negative effects, including retarded growth, alterations in blood parameters (glucose, cortisol, total protein, total lipids), and liver and kidney damage []. These findings highlight the potential toxicity of ammonium hydroxide in biological systems.

ANone: Ammonium hydroxide is represented by the molecular formula NH4OH, with a molecular weight of 35.04 g/mol.

ANone: Various spectroscopic techniques are employed to characterize materials modified with ammonium hydroxide. For instance, Fourier transform infrared spectroscopy (FTIR) is utilized to confirm the successful replacement of hexadecyltrimethylammonium bromide with phosphatidylcholine on the surface of gold nanorods for ammonium hydroxide sensing applications []. Additionally, FTIR analysis helps identify the characteristic signals of phosphatidylcholine in modified gold nanorods [].

ANone: Ammonium hydroxide, specifically tetraalkyl ammonium hydroxides like tetramethyl-, tetraethyl-, and tetrabutyl ammonium hydroxide, are used as precipitating agents in the co-precipitation method for synthesizing spinel cobalt ferrites []. The length of the carbon chain in these ammonium hydroxides influences the crystallization process, with tetrabutyl ammonium hydroxide, the weakest base with the highest molecular weight, leading to smaller crystallite sizes and a lower degree of particle aggregation [].

ANone: Computational methods like PatchDocking provide insights into the molecular-structural interactions between heme proteins (myoglobin and hemoglobin) and ammonium-based ionic liquids, including ammonium hydroxide []. These simulations help decipher the mechanisms by which ammonium hydroxide impacts the stability of these proteins.

ANone: Studies demonstrate a correlation between the alkyl chain length in tetraalkylammonium hydroxides and their effect on the stability of heme proteins []. Shorter alkyl chains, as in tetramethyl ammonium hydroxide (TMAH), correlate with stronger destabilization of heme proteins compared to those with bulkier alkyl chains, like tetrabutyl ammonium hydroxide (TBAH) []. This suggests that the size and structure of the alkyl chain play a significant role in the interaction with biomolecules.

ANone: Preswelling viscose rayon in an ammonium hydroxide bath with a pH of 9.0, followed by heat treatment at temperatures slightly above the glass transition temperature of regenerated cellulose (70–90 °C), enhances its stability []. This process, superior to preswelling with acid baths, results in improved dynamic modulus, breaking strength, and degree of crystallinity [].

ANone: While ammonium hydroxide is used in various applications, it is essential to handle it with caution. Exposure to ammonium hydroxide can cause irritation to the eyes, skin, and respiratory tract. []

ANone: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers a highly sensitive method for quantifying metallic impurities, including trace elements, in 20% ammonium hydroxide solutions used in semiconductor manufacturing. The Agilent 7700s/7900 ICP-MS, with its unique RF generator and interference removal technologies, enables direct analysis of undiluted 20% ammonium hydroxide, achieving detection limits in the single-digit ppt or sub-ppt range for 48 elements [].

ANone: Ammonium hydroxide can pose environmental risks if not handled and disposed of properly. Release into water bodies can be toxic to aquatic life. Responsible practices such as neutralization and controlled release are important to mitigate its impact [].

ANone: One approach to minimizing the environmental footprint of ammonium hydroxide involves recycling and reusing the compound in industrial processes. For instance, in the synthesis of dibenzylamine, excess ammonium hydroxide used in the reaction can be recovered and reused, significantly reducing the generation of nitrogen-containing wastewater [].

ANone: The research on ammonium hydroxide exemplifies interdisciplinary collaboration, bridging fields like material science, chemistry, and biology. For example, understanding the interaction of ammonium hydroxide with biological systems requires expertise in toxicology, biochemistry, and environmental science [, ]. Similarly, developing applications of ammonium hydroxide in materials science necessitates collaboration between chemists, material scientists, and engineers [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

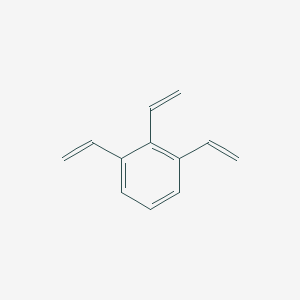

![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)